Quinazoline-5-carbaldehyde

Vue d'ensemble

Description

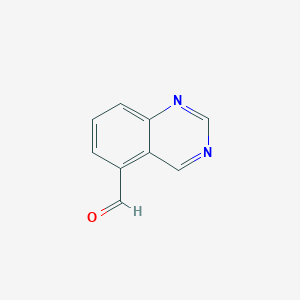

Quinazoline-5-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinazoline-5-carbaldehyde can be synthesized through various methods, including:

Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.

Metal-catalyzed reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.

Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and efficiency.

Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving reaction rates and yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions: Quinazoline-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted quinazoline derivatives

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including quinazoline-5-carbaldehyde, have been extensively studied for their anticancer properties. Several studies have demonstrated their effectiveness against various cancer cell lines:

- FDA-approved Quinazoline Derivatives : Compounds such as gefitinib and erlotinib, which are quinazoline derivatives, have been approved for treating non-small cell lung cancer (NSCLC). These compounds act as reversible tyrosine kinase inhibitors, showcasing the potential of quinazoline scaffolds in cancer therapy .

- Novel Synthesis and Testing : Recent research has synthesized new quinazoline derivatives based on this compound. For example, compounds derived from it have shown potent antiproliferative effects against HCT116 and MCF7 cancer cell lines . The binding affinity of these compounds to specific enzymes like CDK-5 indicates their potential as lead compounds for further drug development.

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities:

- Antimicrobial and Anti-inflammatory : Studies highlight its potential as an antimicrobial agent and its role in reducing inflammation . The ability to create hybrid compounds combining quinazoline with other pharmacophores has led to enhanced biological activities.

- Inhibition of Protein Targets : Quinazoline derivatives have been identified as inhibitors of protein lysine methyltransferase G9a, which is over-expressed in many cancers. This inhibition can lead to reduced cancer cell growth .

Synthetic Methodologies

Various synthetic methods have been developed for this compound:

- Microwave-assisted Synthesis : This technique has been employed to create modified quinazoline derivatives efficiently, allowing for rapid optimization of biological activity .

- Molecular Hybridization : The combination of quinazoline structures with other bioactive scaffolds has resulted in compounds with multi-targeted actions, enhancing their therapeutic potential .

Development of Anticancer Agents

A study focused on synthesizing 4-benzothienyl amino quinazolines derived from this compound demonstrated increased cytotoxicity compared to traditional compounds . These analogues showed promising apoptosis-inducing capabilities in cancer cells overexpressing HER receptors.

Hybrid Compounds

Research involving hybridization techniques has led to the creation of novel quinazolinyl-diaryl urea derivatives that exhibited significant antiproliferative activities against multiple human cancer cell lines . Such findings emphasize the versatility of this compound in generating lead compounds for drug discovery.

Summary and Future Directions

This compound serves as an essential scaffold in medicinal chemistry, particularly for developing anticancer agents and other therapeutics. Its unique structural features allow for diverse modifications leading to compounds with enhanced biological activities. Future research should focus on optimizing these derivatives and exploring their mechanisms of action to fully harness their therapeutic potential.

Comparative Analysis Table

| Compound | Structure/Features | Unique Aspects |

|---|---|---|

| Quinazoline | Basic structure without aldehyde | Foundational compound for numerous derivatives |

| Quinazolines | Fused benzene and pyrimidine rings | Exhibits various biological activities |

| Quinazolinederivatives | Modified structures with enhanced activity | Potential leads for drug development |

| This compound | Aldehyde functional group at 5-position | Increased reactivity and diverse synthetic pathways |

Mécanisme D'action

The mechanism of action of quinazoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can exert anti-cancer and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Quinazoline: The parent compound of quinazoline-5-carbaldehyde, known for its diverse biological activities.

Quinazoline-3-oxide: A derivative with similar biological activities but different reactivity due to the presence of an oxide group.

Uniqueness of this compound: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

Activité Biologique

Quinazoline-5-carbaldehyde is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article delves into the pharmacological potential of this compound, highlighting its anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties.

Overview of this compound

Quinazoline derivatives, including this compound, have garnered attention in medicinal chemistry due to their structural versatility and biological significance. The compound's structure features a quinazoline ring with an aldehyde functional group at the 5-position, which may influence its reactivity and biological interactions.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated its efficacy against MCF7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines.

- Mechanism of Action : The compound is thought to inhibit specific kinases involved in cancer cell proliferation, similar to other known quinazoline-based drugs like gefitinib and erlotinib, which target epidermal growth factor receptors (EGFR) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 8.50 |

| This compound | A549 | 10.20 |

| Reference Drug (Erlotinib) | MCF7 | 0.05 |

2. Anti-inflammatory Properties

Quinazoline derivatives are also recognized for their anti-inflammatory effects. This compound has been shown to reduce inflammation markers in vitro:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15 to 30 μg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

4. Other Biological Activities

This compound has also demonstrated potential in other therapeutic areas:

- Antioxidant Activity : Exhibits free radical scavenging properties, contributing to its overall therapeutic profile.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly affect potency and selectivity:

- Position 2 Substituents : Alterations at this position have been linked to enhanced anticancer activity.

Case Studies

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity:

- Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds combining quinazoline with other pharmacophores, resulting in compounds with improved activity profiles.

- In Vivo Studies : Animal models have shown promising results in reducing tumor growth when treated with modified quinazoline derivatives.

Propriétés

IUPAC Name |

quinazoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-7-2-1-3-9-8(7)4-10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAFRGBHKFLHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601319 | |

| Record name | Quinazoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873653-76-0 | |

| Record name | Quinazoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.